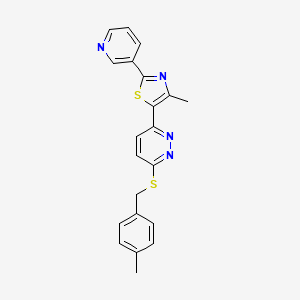

4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole

Description

Properties

IUPAC Name |

4-methyl-5-[6-[(4-methylphenyl)methylsulfanyl]pyridazin-3-yl]-2-pyridin-3-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4S2/c1-14-5-7-16(8-6-14)13-26-19-10-9-18(24-25-19)20-15(2)23-21(27-20)17-4-3-11-22-12-17/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLYZSRLKFIAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CN=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Pyridazinyl Group: This step often involves the use of a nucleophilic substitution reaction where a suitable pyridazinyl halide reacts with the thiazole intermediate.

Attachment of the Pyridinyl Group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or halide.

Addition of the 4-Methylbenzylthio Group: This final step typically involves a thiolation reaction where the 4-methylbenzylthiol is introduced to the pyridazinyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield corresponding reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structural analogs, focusing on molecular properties, substituent effects, and toxicity trends.

Structural Analogs and Molecular Properties

Key analogs include:

*Inferred based on structural similarity to .

Key Observations:

- Substituent Effects:

- The 4-methylbenzylthio group in the target compound balances lipophilicity and steric bulk compared to the 4-chlorobenzylthio (electron-withdrawing) and naphthalen-1-ylmethylthio (bulky, aromatic) groups. This may influence membrane permeability and target binding .

- The naphthalenyl analog (455.6 g/mol) has a higher molecular weight than the 4-chlorobenzyl derivative (410.9 g/mol), likely due to its extended aromatic system .

Toxicity Trends in S-Derivatives

Evidence from thiopyrimidine derivatives highlights the impact of alkyl chain length on acute toxicity (LC₅₀):

Inference for Target Compound:

The 4-methylbenzylthio group, while more lipophilic than methylthio, is less bulky than octylthio. This may result in moderate toxicity, balancing membrane penetration and metabolic clearance. However, direct toxicity data are unavailable, warranting further study.

Biological Activity

4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole is a complex organic compound that belongs to the class of thiazoles and pyridazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.52 g/mol. The structure features a thiazole ring, a pyridazine moiety, and a thioether linkage, which are known to influence biological activity significantly.

The biological activity of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole is believed to involve several mechanisms:

- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cell surface receptors, altering their activity.

- Cellular Process Disruption : The compound could affect processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have indicated that thiazole and pyridazine derivatives exhibit promising anticancer properties. For example, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific anticancer effects of 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole have not been extensively documented; however, its structural analogs have demonstrated significant activity against breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary investigations suggest that compounds containing thiazole and pyridazine moieties exhibit antibacterial and antifungal activities, potentially making them candidates for further development as antimicrobial agents .

Study on Antitumor Activity

In a study focusing on the synthesis and evaluation of thiazole derivatives, compounds similar to 4-Methyl-5-(6-((4-methylbenzyl)thio)pyridazin-3-yl)-2-(pyridin-3-yl)thiazole were tested against various cancer cell lines. Results indicated that these compounds could effectively inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Investigation into Antimicrobial Effects

Research exploring the antimicrobial effects of thiazole derivatives showed that certain compounds exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria. The presence of sulfur in the thioether linkage was noted to enhance the antimicrobial efficacy of these compounds .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.